molecular formula C20H14Te2 B1606869 1-Naphthyl ditelluride CAS No. 32294-58-9

1-Naphthyl ditelluride

Cat. No.: B1606869
CAS No.: 32294-58-9
M. Wt: 509.5 g/mol
InChI Key: FZPYMCSZLFRALC-UHFFFAOYSA-N
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Description

Historical Context of Tellurium Chemistry

The field of organotellurium chemistry dates back to 1840, when Friedrich Wöhler first synthesized diethyl telluride. tandfonline.comscielo.br This marked the beginning of the study of compounds containing a carbon-tellurium bond. wikipedia.org For over a century, research in this area primarily focused on the fundamental chemical, physical, and structural properties of these novel compounds. tandfonline.com Early work established the basic classes of organotellurium compounds and their characteristics. acs.org A significant shift occurred around 1970, when the focus expanded towards exploring the synthetic utility of organotellurium reagents. tandfonline.com This renaissance was partly inspired by developments in the parallel field of organoselenium chemistry. tandfonline.comacs.org Researchers began to recognize the unique reactivity of tellurium compounds, leading to the development of novel organic transformations. tandfonline.com While some research initially mirrored well-established organoselenium chemistry, it became evident that tellurium's unique properties offered distinct advantages and applications. tandfonline.com

Significance of Diaryl Ditellurides in Main Group Element Research

Diaryl ditellurides, with the general formula (ArTe)₂, are a cornerstone of main group element research. They serve as crucial precursors and stable starting materials for the synthesis of a wide array of other organotellurium compounds. researchgate.nettandfonline.com Their significance lies in the reactivity of the tellurium-tellurium bond, which can be cleaved to generate aryltellurolates (ArTe⁻) or aryltellurenyl halides (ArTeX). researchgate.nettandfonline.com These intermediates are highly valuable in organic synthesis. For instance, organotellurolates can be used to prepare unsymmetrical tellurides, which are important in materials science and medicinal chemistry. mdpi.comrsc.org Furthermore, diaryl ditellurides themselves act as catalysts in various organic reactions, such as the synthesis of phosphoramidates. researchgate.net Their applications extend to materials science, where they are used in the preparation of semiconducting materials and metal chalcogenides. tandfonline.comdtu.dk The study of diaryl ditellurides also provides fundamental insights into chalcogen bonding, a type of noncovalent interaction that is gaining increasing attention. researchgate.net

Position of 1-Naphthyl Ditelluride within Chalcogen Chemistry

This compound, (C₁₀H₇)₂Te₂, is a prominent example of a symmetrical diaryl ditelluride. scbt.com As a member of the chalcogen group (Group 16), its chemistry is understood by comparison with its lighter analogues, diaryl disulfides and diaryl diselenides. A key trend within the chalcogens is the decrease in the homonuclear bond strength down the group. The Te-Te bond has a bond dissociation energy significantly lower than that of Se-Se and S-S bonds. nih.gov This weaker bond makes this compound and other ditellurides particularly susceptible to cleavage, underpinning their utility as synthetic reagents. Structurally, the molecule adopts a transoid conformation, with the naphthyl groups positioned on opposite sides of the Te-Te bond. nih.gov X-ray crystallography has determined the C-Te-Te-C torsion angle to be approximately 97.96°. nih.gov The Te-C bond length is about 2.135 Å. tandfonline.com Its position within chalcogen chemistry is defined by this characteristic Te-Te bond, which allows for dynamic exchange reactions and facile entry into catalytic cycles. nih.govmdpi.com

Current Research Trends and Challenges in Ditelluride Synthesis and Reactivity

Current research in ditelluride chemistry is vibrant, focusing on novel synthetic methods, catalytic applications, and understanding their dynamic behavior.

Synthesis: The primary synthetic routes to diaryl ditellurides like this compound involve either organometallic pathways or the reduction of elemental tellurium. The organometallic approach often uses an organolithium or Grignard reagent derived from an aryl halide, which then reacts with elemental tellurium, followed by oxidative workup to form the Te-Te bond. rsc.orgresearchgate.netacs.org An alternative, widely used method involves the reduction of elemental tellurium with an agent like sodium borohydride (B1222165) to form a ditelluride dianion (Te₂²⁻), which is then reacted with an aryl halide. tandfonline.comrsc.orgmdpi.com A major challenge in these syntheses is controlling the reaction to selectively produce the ditelluride over the corresponding diaryl telluride (Ar₂Te), which can form as a byproduct. mdpi.com

Reactivity and Trends: A key area of current interest is the dynamic nature of the ditelluride bond. Research has shown that ditellurides can undergo rapid Te-Te bond exchange reactions under mild conditions, even without an external catalyst. nih.gov This dynamic combinatorial chemistry opens avenues for creating new materials and molecular systems. nih.gov Another significant trend is the use of ditellurides as catalysts. For example, they can catalyze the formation of C-N bonds and are explored for their antioxidant properties, mimicking the activity of the enzyme glutathione (B108866) peroxidase. researchgate.netmdpi.comacs.org The halogenation of ditellurides to form organotellurium halides remains a fundamental and widely used reaction, providing access to tellurium(IV) species. researchgate.netresearchgate.net Challenges include managing the stability of intermediates and developing metal-free reaction conditions for the synthesis of unsymmetrical tellurides from ditelluride precursors. mdpi.com

Properties

IUPAC Name

1-(naphthalen-1-ylditellanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Te2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPYMCSZLFRALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Te][Te]C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Te2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342430
Record name 1-Naphthyl ditelluride
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Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32294-58-9
Record name 1-Naphthyl ditelluride
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Record name 1-Naphthyl ditelluride
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Synthetic Methodologies for 1 Naphthyl Ditelluride and Its Precursors

Direct Synthesis Approaches

Direct synthesis methods typically involve the formation of a carbon-tellurium bond by reacting an organometallic naphthyl derivative with an elemental tellurium source. These routes are favored for their straightforward nature.

The use of organolithium reagents is a primary and effective strategy for creating carbon-tellurium bonds. researchgate.net This approach leverages the high nucleophilicity of the organolithium compound to attack elemental tellurium.

A common and direct method for synthesizing 1-naphthyl ditelluride and its derivatives involves the reaction of a naphthyllithium species with elemental tellurium powder. researchgate.netresearchgate.net The first step is the generation of the organolithium reagent, for example, by halogen-lithium exchange or by direct lithiation of a naphthalene (B1677914) precursor. This highly reactive naphthyllithium then readily attacks elemental tellurium.

The insertion of elemental tellurium into the carbon-lithium bond results in the formation of a lithium naphthyltellurolate (1-C₁₀H₇TeLi). researchgate.netresearchgate.net This intermediate is the direct precursor to the final ditelluride product. Research on related compounds, such as 8-(dimethylamino)-1-naphthyllithium, has shown that this tellurolate is formed efficiently in solvents like tetrahydrofuran (B95107) (THF). fu-berlin.de The stoichiometry between the naphthyllithium reagent and tellurium powder can influence the product distribution, potentially leading to the formation of not only ditellurides but also tritellurides (RTeTeTeR) and tetratellurides. fu-berlin.deacs.org For instance, varying the ratio of 8-(dimethylamino)-1-naphthyllithium to tellurium from 1:1 to 1:2 significantly increased the proportion of the corresponding tritelluride relative to the ditelluride. fu-berlin.de

Following the formation of the lithium naphthyltellurolate intermediate, an oxidative workup is required to yield the diaryl ditelluride. This step involves the coupling of two tellurolate anions to form the Te-Te bond. A straightforward and frequently used method is oxidation via exposure to air or by bubbling pure oxygen through the reaction mixture. researchgate.netfu-berlin.de

The tellurolate (RTeLi) is oxidized to the corresponding ditelluride (RTeTeR). researchgate.net The duration and conditions of the oxidation can be critical; longer oxidation times generally favor the formation of the ditelluride over polytelluride species like tritellurides. fu-berlin.de The final product, such as bis[8-(dimethylamino)naphthyl] ditelluride, is often a dark red, crystalline solid that can be purified by fractional crystallization. researchgate.netfu-berlin.de

Reactant Reagent Intermediate Oxidation Method Product Reference
8-(dimethylamino)-1-naphthyllithiumElemental TelluriumLithium 8-(dimethylamino)-1-naphthyltellurolateAir/O₂ OxidationBis[8-(dimethylamino)naphthyl] ditelluride researchgate.netfu-berlin.de
1-Naphthyllithium (hypothetical)Elemental TelluriumLithium 1-naphthyltellurolateAir/O₂ OxidationThis compoundN/A

As an alternative to organolithium compounds, Grignard reagents (RMgX) can also be employed for the synthesis of diaryl ditellurides. mdpi.com While often associated with harsher reaction conditions, they provide a viable synthetic route. The general principle involves the reaction of a naphthylmagnesium halide with elemental tellurium. mdpi.comresearchgate.net

The reaction of a vinyl Grignard reagent with elemental tellurium, followed by air oxidation, has been shown to produce divinyl ditellurides in good yields. researchgate.net A similar strategy can be applied using a naphthyl Grignard reagent, such as (naphthalen-1-ylmethyl)magnesium chloride. mdpi.com The intermediate bromomagnesium tellurolate (RTeMgBr) is formed, which is then oxidized to the ditelluride. researchgate.net However, a significant challenge with this method can be the concurrent formation of dialkyl tellurides (R₂Te) as byproducts, which are often difficult to separate from the desired ditelluride due to their similar physical properties. mdpi.com

An alternative to the direct reaction of organometallics with elemental tellurium involves the pre-reduction of tellurium to form soluble telluride (Te²⁻) or ditelluride (Te₂²⁻) anions. These nucleophilic species can then react with an appropriate naphthyl precursor, typically a naphthyl halide.

A widely used reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). mdpi.comnih.gov Elemental tellurium is reduced by NaBH₄ in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695) to generate sodium ditelluride (Na₂Te₂). mdpi.comsemanticscholar.org The reaction conditions, such as the amount of NaBH₄, temperature, and reaction time, are optimized to selectively favor the formation of the ditelluride dianion over the telluride dianion, thereby minimizing the formation of telluride byproducts. mdpi.com The resulting sodium ditelluride solution can then be treated with a naphthyl halide to afford this compound. This method offers a selective route to dialkyl ditellurides in modest to good yields. mdpi.comnih.gov Other reducing systems, such as hydrazine (B178648) hydrate (B1144303) with potassium hydroxide, have also been used to generate potassium ditelluride in situ for subsequent reactions. researchgate.net

Reducing Agent Tellurium Source Reactive Species Subsequent Reaction Reference
Sodium Borohydride (NaBH₄)Elemental TelluriumSodium Ditelluride (Na₂Te₂)Reaction with alkyl/aryl halide mdpi.comnih.gov
Hydrazine Hydrate / KOHElemental TelluriumPotassium Ditelluride (K₂Te₂)Reaction with acetylene researchgate.net
Lithium TriethylborohydrideElemental TelluriumDilithium Ditelluride (Li₂Te₂)Reaction with epoxides semanticscholar.org

Organolithium-Mediated Routes

Precursor Synthesis and Functionalization

The synthesis of functionalized 1-naphthyl ditellurides relies on the preparation of appropriately substituted naphthalene precursors. The introduction of functional groups onto the naphthyl ring prior to the formation of the ditelluride allows for the synthesis of a diverse range of molecules with tailored electronic and steric properties.

A key example is the synthesis of bis[8-(dimethylamino)naphthyl] ditelluride. researchgate.net The precursor, 8-(dimethylamino)-1-naphthyllithium, is generated from 1-(dimethylamino)naphthalene. This functionalized organolithium reagent is then used in the organolithium-mediated route described previously. researchgate.net The dimethylamino group acts as an intramolecular coordinating group, which can influence the stability and reactivity of the resulting tellurium compounds. researchgate.net Similarly, ortho-lithiation routes have been used to synthesize precursors for other complex tellurides, such as bis[2-(phenylazo)phenyl-C,N′]telluride, demonstrating the versatility of precursor functionalization in accessing complex organotellurium structures. researchgate.net The synthesis of these precursors is a critical step that dictates the final structure and properties of the ditelluride product.

Preparation of Naphthyltellurolates

Naphthyltellurolates are the key intermediates in the synthesis of this compound. Their preparation can be approached in several ways, most notably through the reaction of a halonaphthalene with an alkali metal ditelluride or via an organolithium intermediate.

One common method involves the in situ preparation of sodium ditelluride (Na₂Te₂). This is typically accomplished by the reduction of elemental tellurium powder with a suitable reducing agent, such as sodium borohydride, in a polar solvent like ethanol or DMF. rsc.org The resulting sodium ditelluride solution can then react with a halonaphthalene, such as 1-chloronaphthalene (B1664548) or 1-bromonaphthalene (B1665260), to yield the corresponding diaryl ditelluride. rsc.org

A more direct and widely used route to the tellurolate is through an organolithium species. rsc.org This method, detailed further in the following section, involves the reaction of 1-naphthyllithium with elemental tellurium to generate lithium 1-naphthyltellurolate (1-Naphthyl-TeLi). rsc.orgresearchgate.net This approach is often favored due to the high reactivity of the organolithium precursor, which facilitates a clean insertion of tellurium.

Formation of Tellurides from Organolithium Intermediates

The organolithium route is a cornerstone for the synthesis of a variety of diaryl ditellurides, including those with naphthyl functionalities. rsc.orgresearchgate.net This multi-step process begins with the formation of the organolithium reagent itself.

The synthesis typically commences with a halogen-metal exchange reaction. 1-Bromonaphthalene is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF). rsc.org This reaction is performed at low temperatures (e.g., -78 °C) to generate 1-naphthyllithium.

The crucial step is the insertion of elemental tellurium into the newly formed carbon-lithium bond. researchgate.net Finely ground tellurium powder is added to the solution of 1-naphthyllithium, leading to the formation of lithium 1-naphthyltellurolate. rsc.orgacs.org The final step is the oxidation of this tellurolate intermediate. Exposing the reaction mixture to atmospheric oxygen (air) is typically sufficient to induce the oxidative coupling of two tellurolate moieties, yielding the dark red this compound product. researchgate.net

Table 1: Representative Synthesis of a Naphthyl Ditelluride via the Organolithium Route This table illustrates the general conditions using the synthesis of a substituted derivative as a specific example.

StepReagentsSolventTemperatureKey IntermediateOutcomeSource
1. Lithiation8-(dimethylamino)-1-bromonaphthalene, n-BuLiTHF/Hexane-78 °C to RT8-(dimethylamino)-1-naphthyllithium (RLi)Formation of the organolithium reagent. researchgate.net
2. Tellurium InsertionRLi, Elemental Tellurium (Te)THF/Hexane-78 °C to RTLithium 8-(dimethylamino)-1-naphthyltellurolate (RTeLi)Formation of the lithium tellurolate. researchgate.net
3. OxidationRTeLi, Air (O₂)THF/HexaneRoom TemperatureN/AOxidative coupling to form the ditelluride (RTe)₂ in moderate yield. researchgate.net

Green Chemistry Approaches in this compound Synthesis

While specific literature on "green" synthetic routes for this compound is limited, the principles of green chemistry can be applied to evaluate and improve existing methodologies. snu.ac.kr The goal of green chemistry is to design chemical processes that minimize the use and generation of hazardous substances. semanticscholar.org

Key areas for improvement in the traditional organolithium synthesis include:

Solvent Choice : The use of solvents like THF raises environmental and safety concerns. Research into greener alternatives, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), could reduce the environmental impact.

Energy Efficiency : The requirement for cryogenic temperatures (-78 °C) is energy-intensive. Developing synthetic routes that can be performed at or near ambient temperature would significantly improve the process's energy efficiency.

Atom Economy : The classic route, while effective, has a suboptimal atom economy, particularly considering the use of n-BuLi and the subsequent formation of butane (B89635) and lithium bromide as byproducts. Alternative routes that improve atom economy are desirable.

Catalysis : Exploring catalytic routes could provide a more sustainable pathway. Although not for the synthesis of the ditelluride itself, diaryl ditellurides have been employed as organocatalysts in other transformations, often in conjunction with green oxidants, highlighting their potential role in sustainable chemical processes. researchgate.net

Process Optimization : Methodologies such as Design of Experiments (DoE) can be used to systematically optimize reaction parameters (e.g., temperature, reaction time, stoichiometry). researchgate.net This approach minimizes waste, reduces energy consumption, and maximizes yield, aligning with green chemistry principles.

Table 2: Potential Green Chemistry Improvements for Ditelluride Synthesis

Green Chemistry PrincipleTraditional Method ChallengePotential ImprovementSource
Prevention of WasteStoichiometric use of reagents leads to byproducts.Develop catalytic cycles; optimize reactions using DoE to maximize yield and minimize side reactions. researchgate.net
Safer Solvents & AuxiliariesUse of hazardous and volatile solvents like THF.Investigate the use of bio-based or less hazardous solvents. Explore solvent-free methods like mechanochemistry (grindstone chemistry). semanticscholar.orgijcmas.com
Design for Energy EfficiencyCryogenic temperatures (-78 °C) are required for the lithiation step.Explore alternative organometallic precursors or synthetic routes that proceed efficiently at ambient temperature. snu.ac.kr
Use of Renewable FeedstocksReliance on petroleum-derived starting materials (naphthalene, benzene (B151609) for solvents).While challenging for the core structure, using bio-derived solvents is a step in this direction. semanticscholar.org

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The transition of the synthesis of this compound from a laboratory scale to a pilot or industrial scale presents several significant challenges. While this specific compound is not produced on a mass industrial scale, it holds relevance as a precursor in materials science and organotellurium chemistry, making scale-up considerations important for specialized applications. unifi.it

The primary challenges associated with scaling up the organolithium route include:

Handling of Hazardous Reagents : n-Butyllithium is highly pyrophoric and moisture-sensitive. Managing large quantities requires specialized equipment, rigorous safety protocols, and an inert atmosphere to prevent fires and ensure reaction efficacy.

Thermal Management : The lithiation and tellurium insertion steps are often highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and control the formation of impurities. This requires jacketed reactors with precise temperature control.

Cost and Availability of Tellurium : Tellurium is a relatively rare element, and its price can be volatile. The cost of tellurium is a major factor limiting the economic viability of large-scale production of organotellurium compounds.

Purification : Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. Scale-up requires the development of robust crystallization or distillation procedures to achieve the desired product purity.

Process Control : Ensuring consistent quality and yield on a large scale requires precise control over all reaction parameters, including addition rates, mixing efficiency, and reaction times.

The industrial relevance of this compound is not as a high-volume chemical but as a valuable intermediate. It serves as a starting material for a range of other functionalized organotellurium(II) and organotellurium(IV) compounds, which are investigated for applications in organic synthesis, catalysis, and the development of novel materials. tandfonline.comresearchgate.net

Table 3: Summary of Scale-Up Challenges for this compound Synthesis

ParameterChallengeMitigation StrategySource
SafetyHandling of pyrophoric n-BuLi and reactive intermediates.Use of closed systems, automated reagent delivery, and adherence to strict industrial safety protocols. acs.org
Heat TransferExothermic nature of lithiation and tellurium insertion.Employing jacketed reactors with efficient cooling systems; controlling reagent addition rates.
CostHigh cost of elemental tellurium and organolithium reagents.Developing efficient recycling methods for tellurium; optimizing reaction for maximum yield.[General]
PurificationMoving from chromatography to bulk methods.Development of optimized crystallization processes. enamine.net
MaterialsPotential for reaction with vessel materials.Use of non-reactive materials like glass-lined or stainless steel reactors. acs.org

Reactivity and Mechanistic Investigations of 1 Naphthyl Ditelluride

Oxidative Transformations

Oxidative reactions of 1-naphthyl ditelluride readily proceed, leading to the formation of higher oxidation state tellurium species. These transformations often involve the cleavage of the Te-Te bond and the formation of new bonds between tellurium and electronegative elements.

Halogenation Reactions

Halogenation is a key oxidative transformation for diaryl ditellurides, providing access to synthetically useful organotellurium(IV) halides and organotellurenyl(II) halides.

The reaction of bis(1-naphthyl)ditelluride with sulfuryl chloride (SO₂Cl₂) serves as a direct method for the synthesis of 1-naphthyltellurium(IV) trichloride (B1173362). The chlorination of bis(1-naphthyl)ditelluride with three equivalents of sulfuryl chloride results in the formation of bright yellow crystals of 1-naphthyltellurium(IV) trichloride. researchgate.net This reaction involves the cleavage of the Te-Te bond and the oxidation of tellurium from a formal oxidation state of -1 to +4. The reaction proceeds via a radical-chain mechanism, which can be initiated chemically. libretexts.orgscribd.com A similar reaction has been observed with other bulky aryl ditellurides, such as bis(supermesityl)ditelluride, which also yields the corresponding tellurium(IV) trichloride. researchgate.net

Table 1: Chlorination of Bis(1-naphthyl)ditelluride

ReactantReagentProductProduct AppearanceReference
Bis(1-naphthyl)ditellurideSulfuryl Chloride (SO₂Cl₂) (3 equiv.)1-Naphthyltellurium(IV) trichlorideBright yellow crystals researchgate.net

The bromination of diaryl ditellurides can be controlled to yield either tellurenyl(II) bromides or tellurium(IV) tribromides, depending on the reaction conditions. For the closely related bis[8-(dimethylamino)-1-naphthyl] ditelluride, controlled bromination with one equivalent of bromine in chloroform (B151607) leads to the formation of the stable 8-(dimethylamino)-1-naphthyltellurenyl bromide. researchgate.netresearchgate.net This reaction selectively cleaves the Te-Te bond without further oxidation of the tellurium center, which remains in the +2 oxidation state. However, the use of excess bromine results in the formation of the corresponding tellurium(IV) tribromide, indicating further oxidation. researchgate.netresearchgate.net A similar outcome is observed in the bromination of bis(1-naphthyl) diselenide, which yields the monomeric (1-naphthyl)selenenyl bromide in good yields. researchgate.netresearchgate.net

Table 2: Bromination Products of a Naphthyl Ditelluride Derivative

ReactantReagentProductTellurium Oxidation StateReference
Bis[8-(dimethylamino)-1-naphthyl] ditellurideBromine (controlled)8-(Dimethylamino)-1-naphthyltellurenyl bromide+2 researchgate.netresearchgate.net
Bis[8-(dimethylamino)-1-naphthyl] ditellurideBromine (excess)8-(Dimethylamino)-1-naphthyltellurium(IV) tribromide+4 researchgate.netresearchgate.net

Oxidation to Higher Oxidation State Tellurium Species

Beyond halogenation, this compound derivatives can be oxidized to form complex structures containing tellurium in higher oxidation states. wikipedia.orgumn.edulibretexts.orglibretexts.org The formation of tellurium(IV) trihalides, such as 1-naphthyltellurium(IV) trichloride and 8-(dimethylamino)-1-naphthyltellurium(IV) tribromide, from halogenation reactions are prime examples of tellurium being oxidized from a formal -1 state in the ditelluride to a +4 state. researchgate.netresearchgate.net Another significant oxidative transformation is the photooxidation of bis[8-(dimethylamino)-1-naphthyl] ditelluride, which yields a complex tetranuclear telluroxane cluster. researchgate.net In this product, tellurium is oxidized, and new Te-O bonds are formed.

Photooxidation Processes and Te-Te Bond Cleavage

The Te-Te bond in ditellurides is susceptible to cleavage under photochemical conditions. The photooxidation of bis[8-(dimethylamino)-1-naphthyl] ditelluride in solution leads to a complex reaction mixture from which a novel tetranuclear telluroxane cluster was isolated. researchgate.net This process involves not only the cleavage of the Te-Te bond but also the cleavage of a methyl group from the dimethylamino substituent and the formation of a new covalent Te-N bond. researchgate.net The energy from light can be sufficient to cleave the weak Te-Te bond, which has a bond dissociation energy that can correspond to the energy of photons in the near-infrared (NIR) region. acs.org This photolytic cleavage generates organotellurium radicals that can initiate further reactions. acs.org

Reductive Processes and Cleavage Reactions

The reductive cleavage of the Te-Te bond in diaryl ditellurides is a fundamental reaction that typically generates tellurolate anions (ArTe⁻), which are valuable intermediates in organotellurium chemistry. Various reducing agents can be employed for this purpose. For instance, a general method for the reductive cleavage of the Te-Te bond in diaryl ditellurides involves the use of a Samarium/ZrCl₄ system. researchgate.net

However, studies on bis[8-(dimethylamino)-1-naphthyl] ditelluride, a derivative of this compound, have shown that it is surprisingly inert to several common reducing agents. researchgate.net Specifically, it does not react with sodium borohydride (B1222165) (NaBH₄), sodium hydride (NaH), or lithium aluminum hydride (LiAlH₄). researchgate.net This inertness may be attributed to steric hindrance or electronic effects imparted by the bulky, coordinating naphthyl substituent. While general methods for the reductive cleavage of other naphthyl compounds, such as thioethers and ethers, exist, the specific conditions required for this compound itself may vary. rsc.orgsemanticscholar.orgnsf.gov

Cleavage of the Tellurium-Tellurium Bond

The tellurium-tellurium (Te-Te) bond in this compound is the most reactive site in the molecule and can be cleaved by a variety of reagents, most notably halogens and oxidizing agents.

The reaction of dinaphthyl ditelluride with halogens such as bromine (Br₂) and iodine (I₂) leads to the straightforward cleavage of the Te-Te bond and the formation of 1-naphthyltellurium(II) halides. tandfonline.com This reaction is a common and efficient method for the synthesis of aryltellurenyl halides, which are valuable precursors for a wide range of organotellurium compounds.

Similarly, chlorination of bis(1-naphthyl) ditelluride using sulfuryl chloride (SO₂Cl₂) results in the cleavage of the Te-Te bond to afford 1-naphthyltellurium(IV) trichloride in good yield. researchgate.net This oxidative cleavage demonstrates the susceptibility of the Te-Te bond to strong oxidizing agents, leading to a change in the oxidation state of the tellurium atom from +1 in the ditelluride to +4 in the resulting trichloride.

The Te-Te bond can also be cleaved upon interaction with metal surfaces and metal complexes. Studies have shown that the adsorption of this compound on silver and gold surfaces leads to the dissociation of the Te-Te bond. acs.org Furthermore, oxidative addition reactions of diaryl ditellurides to platinum(0) centers result in the cleavage of the Te-Te bond to form platinum(II) tellurolato complexes. acs.org

Reactions with Reducing Agents (e.g., Sodium Borohydride)

The reaction of this compound with reducing agents, particularly sodium borohydride (NaBH₄), presents a complex and sometimes contradictory picture in the scientific literature. On one hand, some studies report that certain substituted naphthyl ditellurides, such as 8-(dimethylamino)-1-naphthyl ditelluride, are inert to reduction by NaBH₄. researchgate.net

In contrast, other research indicates that bis(1-naphthyl) ditelluride does react with sodium borohydride. rsc.org This reaction is often utilized in situ for hydrotelluration reactions, where the NaBH₄ reduces the ditelluride to the corresponding tellurolate anion (1-C₁₀H₇Te⁻), which then acts as the active nucleophilic species. The in situ generation of the tellurolate from the more stable and easily handled ditelluride is a common strategy in organotellurium chemistry. The conflicting reports may arise from differences in reaction conditions, substitution patterns on the naphthyl ring, or the specific goals of the research, highlighting the need for careful consideration of the reaction context.

The general mechanism for the reduction of diaryl ditellurides with NaBH₄ is believed to involve the nucleophilic attack of a hydride ion (H⁻) on one of the tellurium atoms, leading to the cleavage of the Te-Te bond and the formation of an aryltellurolate and a transient aryltellurium hydride species (ArTeH). The aryltellurium hydride is then deprotonated under the reaction conditions to yield a second equivalent of the aryltellurolate.

Table 1: Reported Reactivity of Naphthyl Ditellurides with Sodium Borohydride

CompoundReagentObservationReference
8-(Dimethylamino)-1-naphthyl ditellurideNaBH₄Inert researchgate.net
Bis(1-naphthyl) ditellurideNaBH₄Reactive, used for in situ tellurolate generation rsc.org

Detelluration Reactions for Telluride Generation

Detelluration refers to the removal of one or more tellurium atoms from a molecule. In the context of this compound, this typically involves the conversion of the ditelluride into the corresponding monotelluride, bis(1-naphthyl) telluride.

A well-established method for the detelluration of diaryl ditellurides is the use of metallic copper powder. scispace.com Heating bis(1-naphthyl) ditelluride with copper powder results in the extrusion of one tellurium atom and the formation of bis(1-naphthyl) telluride in good yield. scispace.com This reaction is thought to proceed via the formation of a copper telluride species.

Detelluration can also be observed as a competing side reaction in other transformations. For instance, during the hydrotelluration of certain alkynes using diaryl ditellurides and NaBH₄ in specific solvents, the formation of the corresponding diaryl telluride as a byproduct has been reported. rsc.org This suggests that under certain conditions, the intermediate tellurolate may react in a way that leads to the elimination of a tellurium atom.

Coordination Chemistry and Ligand Exchange Reactions

The tellurium atoms in this compound and its derivatives possess lone pairs of electrons that can be donated to metal centers, allowing for a rich coordination chemistry. The cleavage of the Te-Te bond often precedes coordination, leading to the formation of various tellurium(II) complexes.

Formation of Tellurium(II) Complexes

As mentioned in section 3.2.1, the reaction of dinaphthyl ditelluride with halogens (Br₂ or I₂) provides a direct route to 1-naphthyltellurium(II) halides. tandfonline.com These species can then be used as starting materials for the synthesis of a variety of coordination complexes. By reacting the in situ generated 1-naphthyltellurium(II) halide with various monodentate ligands that coordinate through sulfur or selenium, a series of three-coordinate, "T-shaped" tellurium(II) complexes have been prepared. tandfonline.com

Examples of such ligands include thiourea, tetramethylthiourea, and selenourea. The resulting complexes have the general formula (1-C₁₀H₇)Te(X)(L), where X is a halide and L is the coordinating ligand. These reactions demonstrate the utility of this compound as a precursor to access a range of Te(II) coordination compounds.

Ligand Design and Influence on Coordination Geometry

The design of the ligands used in the coordination chemistry of 1-naphthyl tellurium species plays a crucial role in determining the final structure and geometry of the resulting metal complexes. Factors such as the nature of the donor atom, the steric bulk of the ligand, and the chelate ring size (for bidentate ligands) all influence the coordination environment around the tellurium center.

In the three-coordinate complexes derived from this compound, the coordination geometry is typically described as "T-shaped". tandfonline.com This geometry arises from the hypervalent nature of the tellurium(II) center, which formally has 10 valence electrons. The two most electronegative substituents (in this case, the halide and the donor atom of the ligand) occupy the axial positions of a trigonal bipyramid, while the naphthyl group and two lone pairs of electrons occupy the equatorial positions.

Intramolecular Coordination Phenomena

A fascinating aspect of the chemistry of this compound derivatives is the potential for intramolecular coordination. When a substituent with a donor atom (such as nitrogen or oxygen) is present at the 8-position of the naphthyl ring, this donor atom can coordinate to the tellurium center, forming an intramolecular dative bond.

X-ray crystallographic studies have provided definitive evidence for these intramolecular interactions, revealing Te···N or Te···O distances that are shorter than the sum of the van der Waals radii of the respective atoms, indicating a significant bonding interaction. researchgate.netacs.org This intramolecular coordination can stabilize the molecule and influence its electronic properties, as evidenced by changes in ¹²⁵Te NMR chemical shifts. acs.org

Table 2: Intramolecular Interaction Data for Selected Naphthyl Tellurium Compounds

CompoundInteracting AtomsBond Distance (Å)Reference
Bis[8-(dimethylamino)naphthyl] ditellurideTe···NWeak interaction observed researchgate.net
8-(Dimethylamino)-1-naphthyl phenyl tellurideTe···NT-shaped geometry with Te···N interaction researchgate.net
8-(Dimethylamino)-1-naphthyltellurenyl bromideTe···NT-shaped geometry with Te···N interaction researchgate.net

Carbon-Tellurium Bond Formation and Functionalization

The formation and functionalization of the carbon-tellurium (C-Te) bond in diaryl ditellurides, including this compound, are pivotal for their synthesis and application in organic chemistry. These processes typically involve the reaction of elemental tellurium with organometallic reagents or the use of the ditelluride itself as a reagent to introduce the aryltelluro moiety.

A primary and common method for the synthesis of diaryl ditellurides, such as bis(1-naphthyl) ditelluride, involves the direct insertion of elemental tellurium into a carbon-metal bond of an organometallic intermediate. rsc.org This route typically begins with the formation of a 1-naphthyl organolithium or Grignard reagent.

The general synthetic strategy proceeds as follows:

Formation of the Organometallic Reagent : An aryl halide, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, is reacted with a strong reducing metal, typically lithium (e.g., n-butyllithium) or magnesium, in an appropriate aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org This step generates a highly reactive 1-naphthyllithium or 1-naphthylmagnesium halide intermediate. The use of THF as a solvent and tert-butyllithium (B1211817) can improve the yields of the subsequent ditelluride.

Tellurium Insertion : Elemental tellurium powder is added to the solution containing the organometallic reagent. The tellurium atom inserts into the highly polarized carbon-metal bond, forming a lithium or magnesium 1-naphthalenetellurolate (1-NapTeM, where M = Li or MgX). rsc.orgtandfonline.com The granule size of the tellurium is a critical factor, with finer powders (200–300 mesh) being more appropriate for the reaction.

Oxidative Workup : The resulting tellurolate solution is then subjected to an oxidative workup. This is often achieved by bubbling air or oxygen through the aqueous solution or by adding a chemical oxidizing agent like aqueous potassium hexacyanoferrate(III). tandfonline.com The oxidation couples two tellurolate moieties, leading to the formation of the Te-Te bond and yielding the final bis(1-naphthyl) ditelluride product. rsc.org

A specific example is the synthesis of 8-(dimethylamino)-1-naphthyl ditelluride, where elemental tellurium is added to a suspension of [8-(dimethylamino)-1-naphthyl]lithium etherate. The consumption of tellurium leads to a yellow solution of the corresponding lithium naphthalenetellurolate, which is then oxidized with oxygen to afford the dark red ditelluride. tandfonline.com

Bis(1-naphthyl) ditelluride is not only a synthetic target but also a valuable reagent for introducing the 1-naphthyltelluro group into other molecules. The reactivity of the Te-Te bond allows it to be readily cleaved, generating nucleophilic or electrophilic species for further transformations.

One of the most common applications involves the reductive cleavage of the ditelluride bond to form 1-naphthalenetellurolates. Reducing agents such as sodium borohydride (NaBH₄) or samarium diiodide (SmI₂) can cleave the Te-Te bond to produce samarium aryltellurolates (ArTeSmI₂). These tellurolate anions are potent nucleophiles and can react with various electrophiles. For instance, they react smoothly with acyl halides or alkyl halides to synthesize telluroesters and unsymmetrical alkyl aryl tellurides, respectively. rsc.org

Furthermore, bis(1-naphthyl) ditelluride can react directly with other organometallic reagents. In one study, bis(1-naphthyl) ditelluride was reacted with 5-lithio-6-phenylselenylacenaphthene. This reaction resulted in the formation of 5-(1-naphthyltelluro)-6-(phenylselenyl)acenaphthene in good yield (86%), demonstrating the utility of the ditelluride in creating new, complex organochalcogen compounds. mdpi.com

The general reactivity of organotellurium compounds suggests that the relatively weak C-Te bond allows for diverse applications. nih.gov While the aryl C-Te bond is more stable than its alkyl counterpart, the lability of the Te-Te bond is key to the role of this compound as a functionalizing reagent. rsc.orgnih.gov

Thermal Stability and Degradation Pathways

The thermal stability of organotellurium compounds is a critical factor in their synthesis, storage, and application. The stability is largely dictated by the strength of the bonds within the molecule, particularly the carbon-tellurium and tellurium-tellurium bonds.

For diaryl ditellurides like this compound, the Te-Caryl bond is known to be relatively stable. rsc.orgnih.gov However, the tellurium-tellurium bond is significantly weaker than the analogous disulfide (S-S) and diselenide (Se-Se) bonds. The bond energy of a ditelluride bond is approximately 149 kJ/mol, which is lower than that of diselenide (172 kJ/mol) and disulfide (240 kJ/mol) bonds. This lower bond energy makes the Te-Te bond more susceptible to cleavage under various stimuli, including heat. rsc.org

While specific studies detailing the thermal degradation pathways of bis(1-naphthyl) ditelluride are not extensively documented, general principles for diaryl dichalcogenides apply. The preferred thermal decomposition pathway for related mercury(II) tellurolato complexes is reductive elimination to yield the diaryl ditelluride and metallic mercury. rsc.org For tetra-aryltellurium compounds, thermal decomposition yields biaryls and diaryl tellurides. researchgate.net

Based on the relative bond strengths, the most likely thermal degradation pathway for this compound would involve the homolytic or heterolytic cleavage of the Te-Te bond. A common degradation route for ditellurides is disproportionation. For example, diaryl ditellurides can undergo disproportionation in the presence of a base to form aryl tellurolates, which can then be trapped. thieme-connect.de It is plausible that under thermal stress, this compound could disproportionate into bis(1-naphthyl) telluride and elemental tellurium. This pathway avoids the cleavage of the more stable aryl-tellurium bond.

Aqueous solutions of related tellurium compounds are known to decompose gradually to elemental tellurium. The stability of organotellurium compounds often decreases in the order Te-C(aryl) > Te-C(alkyl), and for dichalcogenides, the thermal stability generally follows the trend R₂S₂ > R₂Se₂ > R₂Te₂.

Studies on Chemical Exchange Mechanisms

The tellurium-tellurium bond in ditellurides is not static but participates in dynamic chemical exchange processes. These exchange mechanisms have been investigated primarily using ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy, which is highly sensitive to the chemical environment of the tellurium nucleus. rsc.orgresearchgate.net

Recent studies have demonstrated that a dynamic Te-Te bond exchange occurs rapidly between different diaryl ditelluride species in solution. rsc.orgresearchgate.net When equimolar amounts of two different symmetric ditellurides (Ar₂Te₂ and Ar'₂Te₂) are mixed, a rapid equilibration occurs to form the unsymmetrical ditelluride (ArTeTeAr'), resulting in a statistical 1:2:1 mixture of Ar₂Te₂, ArTeTeAr', and Ar'₂Te₂. rsc.org This exchange is remarkably efficient and proceeds under mild conditions, often at room temperature within minutes, without the need for an external stimulus like light or a catalyst. rsc.orgresearchgate.net

This phenomenon was observed in a mixture of bis(diisopropylphenyl) ditelluride and naphthyl ditelluride (Naph₂Te₂), which reached equilibrium quickly at room temperature. rsc.org The efficiency of this chalcogen-chalcogen exchange follows the trend Te-Te > Te-Se > Te-S. researchgate.net

Quantum chemical analyses suggest that the ditelluride-ditelluride exchange does not proceed through a radical mechanism. Instead, a non-synchronous concerted mechanism, where Te-Te bonds are broken and formed simultaneously, is the likely pathway. rsc.orgresearchgate.net This dynamic behavior highlights that ditellurides are excellent systems for applications in dynamic combinatorial chemistry. rsc.org

The chemical shift of the tellurium nucleus is a key parameter in these studies. The ¹²⁵Te NMR spectrum provides distinct signals for each species in the equilibrium, allowing for clear observation of the exchange process.

Table 3.6.1. ¹²⁵Te NMR Chemical Shift Data for Selected Ditellurides

CompoundSolventChemical Shift (δ, ppm)Reference
Bis(1-naphthyl) ditellurideCDCl₃552 mdpi.com
Diphenyl ditellurideCDCl₃421.0 (internal standard) rsc.org
Bis(o,o-diisopropylphenyl) ditellurideCDCl₃~370 rsc.org
Mixed (o,o-diisopropylphenyl)(naphthyl) ditellurideCDCl₃~460 rsc.org

Note: Chemical shifts can vary slightly based on experimental conditions and referencing.

Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Diffraction Studies

X-ray diffraction has proven to be an invaluable tool for determining the precise atomic arrangement within the crystal lattice of 1-Naphthyl ditelluride, revealing key details about its molecular structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography has been instrumental in defining the three-dimensional structure of this compound (C₂₀H₁₄Te₂). nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. wikipedia.org The analysis of these patterns allows for the calculation of electron density maps, which in turn reveal the precise positions of atoms within the molecule. wikipedia.org For this compound, this has provided definitive data on bond lengths and angles. nih.govresearchgate.net The molecule is observed to lie about a crystallographic twofold axis. nih.govresearchgate.net

Analysis of Conformational Features (e.g., Transoid Conformation)

A significant conformational feature of this compound is its transoid conformation. nih.gov This refers to the spatial arrangement around the tellurium-tellurium bond. The C-Te-Te-C torsion angle, which describes the dihedral angle between the two naphthyl groups, has been determined to be 97.96(9)°. nih.gov This deviation from a perfectly planar arrangement is a key aspect of its molecular geometry. The study of molecular conformations, or the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is a fundamental aspect of structural chemistry. nobelprize.org

Investigation of Intermolecular Interactions (e.g., Te…N Interactions)

In the solid state, molecules of this compound are not isolated but engage in various intermolecular interactions. While specific Te···N interactions are more prominent in derivatives containing nitrogen atoms, the broader class of intermolecular forces is crucial in dictating the packing of molecules in the crystal. researchgate.netresearchgate.net In the crystal structure of this compound, the Te-Te units exhibit approximate η⁶ interactions with neighboring naphthyl groups, which contributes to the formation of chains along the c-axis of the crystal. nih.gov The study of such non-covalent interactions is essential for understanding the supramolecular chemistry of organotellurium compounds.

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been observed in the related compound di(2-naphthyl) ditelluride. acs.orgtandfonline.comacs.org This phenomenon highlights that different crystalline forms can arise from variations in molecular conformation and intermolecular packing. acs.org Although specific studies on the polymorphism of this compound are not detailed in the provided results, the existence of polymorphism in a closely related analogue suggests that it could also be a possibility for the 1-naphthyl isomer, potentially leading to different physical properties depending on the crystallization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of atomic nuclei. For this compound, ¹H NMR has been used to characterize the molecule in solution.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental technique for the structural analysis of this compound, providing insights into the carbon framework of the naphthyl moieties. While detailed spectral assignments are frequently cited in broader studies characterizing various organotellurium compounds, specific chemical shift values for each of the ten unique carbon atoms in the naphthyl ring of this compound are not consistently detailed in readily available literature. researchgate.netdoi.org The technique is nonetheless crucial for confirming the presence of the naphthyl groups and verifying the purity of the compound after synthesis. The spectrum is expected to show ten distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing and anisotropic effects of the C-Te bond.

Tellurium-125 (¹²⁵Te) NMR Spectroscopic Analysis

Tellurium-125 (¹²⁵Te) NMR spectroscopy is an exceptionally sensitive and informative probe for studying the electronic environment of the tellurium atoms in this compound. The chemical shift of the ¹²⁵Te nucleus is highly dependent on the nature of the organic substituents. For bis(1-naphthyl) ditelluride, a distinct chemical shift has been reported, which helps in its identification and differentiation from other organotellurium species. researchgate.net Low-temperature ¹²⁵Te NMR is also instrumental in studying equilibria between ditellurides and other polytellurides, such as tritellurides. researchgate.net

CompoundSolventChemical Shift (δ) in ppm
Bis(1-naphthyl) ditellurideCDCl₃552

This interactive table is based on data reported in scientific literature. researchgate.net

Dynamic NMR Studies for Exchange Processes

Dynamic NMR (DNMR) spectroscopy, particularly utilizing the ¹²⁵Te nucleus, has been pivotal in understanding the exchange processes inherent to diaryl ditellurides. Research has shown that ditellurides undergo a rapid Te-Te bond exchange in solution, even in the absence of any external stimulus like light or heat. doi.org

These studies reveal that mixing two different symmetrical ditellurides (Ar-Te-Te-Ar and Ar'-Te-Te-Ar') results in a rapid equilibration to a mixture containing the unsymmetrical ditelluride (Ar-Te-Te-Ar'). doi.orgresearchgate.net This dynamic combinatorial exchange is readily monitored by ¹²⁵Te NMR, where the appearance of new signals corresponding to the unsymmetrical species confirms the process. Quantum chemical analyses suggest that this exchange likely proceeds through a non-synchronous concerted mechanism rather than a radical-based pathway. doi.org The process is generally observed to be fast on the NMR timescale at room temperature, leading to averaged signals or requiring low-temperature measurements to observe distinct species. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes within this compound. While it is a standard characterization technique for this class of compounds, specific peak assignments for this compound are not extensively detailed in published works. researchgate.netresearchgate.net The spectrum is characterized by absorption bands corresponding to the vibrations of the naphthyl ring and the carbon-tellurium bond. Expected vibrations include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and various fingerprint C-H bending vibrations. The C-Te stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar Te-Te bond. A significant finding for solid this compound is the identification of two distinct polymorphs (different crystal forms), which are distinguishable by their Te-Te stretching frequencies in the Raman spectrum. This vibration is a strong indicator of the structural environment of the ditelluride moiety.

PolymorphTe-Te Stretch (νTe-Te) in cm⁻¹
Polymorph A188
Polymorph B182

This interactive table presents Raman data for the two polymorphs of bis(1-naphthyl) ditelluride.

Furthermore, surface-enhanced Raman scattering (SERS) studies have been conducted on this compound adsorbed on silver and gold surfaces. These experiments revealed that the Te-Te bond is cleaved upon adsorption onto these metallic surfaces.

Mass Spectrometry Techniques

Mass spectrometry is a key analytical tool for confirming the molecular weight and elemental composition of this compound. It is routinely used alongside NMR and vibrational spectroscopy to verify the identity of the synthesized compound. researchgate.netresearchgate.net The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecular ion, which should correspond to the calculated molecular weight of C₂₀H₁₄Te₂. Analysis of the isotopic pattern is particularly important, as tellurium has a complex natural isotopic distribution, resulting in a characteristic cluster of peaks for the molecular ion and any tellurium-containing fragments. While detailed fragmentation pathways are not always published, common fragmentation would involve the cleavage of the weak Te-Te bond.

Electronic Absorption and Emission Spectroscopy

Spectroscopic techniques that probe the electronic transitions within a molecule, such as UV-Vis and luminescence spectroscopy, are essential for understanding its photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the naphthalene (B1677914) ring system. libretexts.org

The electronic spectrum of naphthalene itself is well-characterized, showing two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which arise from transitions to two different excited singlet states. researchgate.net The introduction of a ditelluride substituent onto the naphthalene ring is expected to act as an auxochrome, influencing these transitions. This substitution typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and may also increase the intensity of the absorption bands (hyperchromic effect). researchgate.net This shift is due to the extension of the conjugated π-system through interaction with the lone-pair electrons on the tellurium atoms.

Transition Type Typical Wavelength Region (Naphthalene) Expected Effect in this compound
π → π* (¹Lₐ band)~286 nmBathochromic shift (to longer wavelengths) and possible hyperchromic effect.
π → π* (¹Lₑ band)~221 nmBathochromic shift.
n → π*Not present in naphthalenePossible weak, long-wavelength absorption due to lone pairs on Te atoms.

Luminescence spectroscopy investigates the emission of light from a molecule after it has absorbed energy and entered an excited electronic state. This can occur as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). Naphthalene and many of its derivatives are known to be fluorescent. nih.gov

For this compound, the luminescence properties are expected to be significantly influenced by the presence of the heavy tellurium atoms. The "heavy-atom effect" is a well-known phenomenon where the proximity of a heavy atom (like Te) to a chromophore (the naphthyl group) enhances spin-orbit coupling. acs.org This enhanced coupling facilitates intersystem crossing (ISC), the non-radiative transition from a singlet excited state to a triplet excited state.

As a result, the following outcomes are plausible:

Fluorescence Quenching: The efficient ISC process can depopulate the singlet excited state, leading to a significant decrease or complete quenching of fluorescence.

Enhanced Phosphorescence: By populating the triplet state more effectively, the heavy-atom effect can lead to observable phosphorescence, which is typically weak or absent in the parent hydrocarbon.

Therefore, luminescence studies can provide indirect evidence of the covalent linkage between the naphthyl chromophore and the tellurium atoms. mdpi.comnih.gov

Other Advanced Characterization Techniques

For a comprehensive understanding, especially of the material's composition and solid-state structure, other advanced techniques are employed.

Electron Energy Loss Spectroscopy (EELS) is an analytical technique usually coupled with a Transmission Electron Microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample, revealing information about atomic composition, chemical bonding, and electronic properties. wikipedia.orgeels.info

A primary application of EELS is elemental mapping. When the high-energy electron beam of the microscope interacts with the sample, it can cause the ionization of core-shell electrons. The energy lost by the beam electron in this process is characteristic of the specific element and the electron shell involved. nih.gov By scanning the beam across the sample and collecting EELS spectra, a map of the elemental distribution can be generated.

For this compound, EELS could be used to:

Confirm Elemental Composition: By identifying the characteristic core-loss edges for Carbon (C K-edge) and Tellurium (Te M- or L-edges).

Generate Elemental Maps: To visualize the spatial distribution and co-localization of carbon and tellurium within a sample, confirming the compound's homogeneity at the nanoscale.

Element Core-Loss Edge Approximate Energy Loss (eV)
Carbon (C)K-edge~284 eV
Tellurium (Te)M₄,₅-edge~572, 583 eV
Tellurium (Te)L₃-edge~4341 eV

Note: The exact energy loss values can shift slightly depending on the chemical environment and oxidation state.

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that uses a beam of electrons transmitted through a sample to form an image. nanoscience.com It offers significantly higher resolution than light microscopes, enabling the visualization of nanoscale features.

When analyzing this compound in its solid or crystalline form, TEM can provide crucial information about its morphology and structure. researchgate.net Key applications include:

Crystallinity Assessment: Using selected area electron diffraction (SAED), it is possible to determine whether the material is crystalline, polycrystalline, or amorphous. For crystalline samples, SAED can provide information about the crystal lattice.

High-Resolution Imaging: In high-resolution TEM (HR-TEM) mode, it is possible to visualize the atomic lattice planes of a crystalline material, providing direct insight into its crystal structure and defects. mpie.de

These advanced techniques, when used in concert, provide a comprehensive and unambiguous characterization of this compound, from its fundamental molecular bonds to its macroscopic material properties.

Dynamic Light Scattering (DLS) for Particle Size and Distributionresearchgate.net

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used extensively for determining the size distribution of small particles and molecules in suspension or solution. anton-paar.commalvernpanalytical.commicrotrac.com The method is based on the principle of Brownian motion, where particles dispersed in a liquid are in constant, random motion due to collisions with the solvent molecules. anton-paar.comusp.org Smaller particles move more rapidly, while larger particles move more slowly. anton-paar.commicrotrac.com

When a laser beam passes through the sample, the particles scatter the light. Due to their movement, the intensity of the scattered light fluctuates over time. usp.org DLS instruments detect and analyze these intensity fluctuations to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (d_H) of the particles is then determined using the Stokes-Einstein equation:

d_H = (k_B * T) / (3 * π * η * D)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the dispersant. anton-paar.com The calculated size is the "hydrodynamic diameter," which refers to the diameter of a sphere that has the same diffusion coefficient as the particle being measured. anton-paar.com

In the context of this compound, DLS analysis would be critical if the compound were synthesized as nanoparticles or formulated into a colloidal dispersion. The analysis would provide the mean hydrodynamic diameter and the polydispersity index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution; a PDI value below 0.1 indicates a highly monodisperse sample, while values above 0.4 suggest a broad or polydisperse size distribution. ucd.ieresearchgate.net This information is vital for quality control and for understanding how the particle size might influence the compound's properties.

Table 1: Representative DLS Data for a Hypothetical this compound Nanoparticle Dispersion

ParameterValueDescription
Z-Average Diameter (d.nm)150The intensity-weighted mean hydrodynamic diameter.
Polydispersity Index (PDI)0.21Indicates a moderately polydisperse size distribution. ucd.ie
Peak 1 Mean Diameter (nm)145The primary particle size population detected.
Temperature (°C)25.0The temperature at which the measurement was performed.
Dispersant Viscosity (cP)0.89The viscosity of the solvent used for the dispersion.

Z Potential Measurements for Colloidal Stabilityresearchgate.net

Zeta potential (ζ-potential) is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. wikipedia.orgwyatt.com Particles in a liquid medium carry a surface charge, which attracts a layer of counter-ions from the surrounding medium. This creates an electrical double layer. particletechlabs.com The zeta potential is the electric potential at the slipping plane, which is the boundary that separates the ions strongly bound to the particle surface from the bulk dispersant. wikipedia.orgparticletechlabs.com

The measurement is typically performed using electrophoretic light scattering (ELS), where an electric field is applied across the sample. wyatt.com Charged particles will move towards the electrode of opposite charge with a velocity known as the electrophoretic mobility. This velocity is measured by detecting the Doppler shift in the frequency of scattered laser light. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. wyatt.com

For a colloidal suspension of this compound, the zeta potential value would predict its long-term stability. wyatt.com A high magnitude zeta potential (e.g., > +30 mV or < -30 mV) indicates significant repulsion between particles, which prevents them from aggregating and leads to a stable colloid. wyatt.com Conversely, a low zeta potential suggests that the attractive forces may exceed the repulsive forces, leading to flocculation or coagulation. wikipedia.orgwyatt.com Therefore, measuring the zeta potential is essential for developing stable formulations of this compound nanoparticles.

Table 2: Correlation of Zeta Potential with Colloidal Stability

Zeta Potential (mV)Colloidal Stability Behavior
0 to ±10Highly Unstable / Prone to Rapid Coagulation
±10 to ±20Relatively Unstable / Incipient Instability
±20 to ±30Moderately Stable
> ±30Good Stability / Stable Suspension wyatt.com

Inductively Coupled Plasma (ICP) Analysis for Elemental Compositionresearchgate.net

Inductively Coupled Plasma (ICP) analysis, particularly when coupled with Mass Spectrometry (ICP-MS), is a powerful and highly sensitive technique for determining the elemental composition of a sample. analytik-jena.comwikipedia.org It can detect most elements of the periodic table at concentrations down to parts per trillion. wikipedia.org The technique involves introducing a sample into a high-temperature argon plasma (around 6,000–10,000 K). analytik-jena.comwikipedia.org The intense heat of the plasma desolvates, atomizes, and then ionizes the atoms of the sample. analytik-jena.comohsu.edu

These ions are then extracted from the plasma and directed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). analytik-jena.comohsu.edu A detector then counts the ions for each specific m/z value, allowing for the precise quantification of the elemental concentrations in the original sample. ohsu.edu

For the analysis of this compound (C₂₀H₁₄Te₂), ICP-MS would be used to confirm the presence and quantify the concentration of tellurium. Since ICP analysis requires liquid samples, a solid sample of this compound would first need to be digested using strong acids (e.g., nitric acid) to bring the elements into solution. ohsu.edu This analysis is crucial for verifying the purity of the synthesized compound and for ensuring the correct stoichiometric ratio of elements, which confirms the compound's identity. nih.gov

Table 3: Theoretical vs. Hypothetical ICP-MS Results for this compound

ElementTheoretical Mass % (for C₂₀H₁₄Te₂)Hypothetical Measured Concentration (mg/L in digested sample)
Carbon (C)47.11%Not typically measured by ICP-MS
Hydrogen (H)2.77%Not typically measured by ICP-MS
Tellurium (Te)50.12%49.95

Thermogravimetric Analysis (TGA) for Decomposition Behaviorresearchgate.net

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduopenaccessjournals.com The instrument consists of a high-precision balance, a furnace, a temperature programmer, and a purge gas system. etamu.edu A small amount of the sample is placed in a crucible, which is heated at a constant rate. openaccessjournals.com The TGA records the resulting mass changes due to processes like decomposition, oxidation, or dehydration. openaccessjournals.com

The output of a TGA experiment is a thermogram, which plots mass percentage versus temperature. openaccessjournals.com For this compound, TGA would provide critical information about its thermal stability and decomposition profile. The onset temperature of mass loss would indicate the point at which the compound begins to decompose. researchgate.net The thermogram might show one or more distinct steps of mass loss, corresponding to different decomposition stages, such as the breaking of the Te-Te bond or the loss of the naphthyl groups. The final mass remaining at the end of the experiment would correspond to any non-volatile residue. This data is essential for determining the temperature limits within which the compound is stable.

Table 4: Hypothetical TGA Data for Thermal Decomposition of this compound

Temperature Range (°C)Mass Loss (%)Associated Process
Ambient - 250< 1%Minor loss of adsorbed moisture/solvent.
250 - 350~25%Initial decomposition step (e.g., cleavage of Te-Te bond).
350 - 500~74%Major decomposition of organic fragments.
> 500~1%Final residue (e.g., tellurium oxide if under air).

Theoretical and Computational Investigations of 1 Naphthyl Ditelluride

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for obtaining reliable information on organotellurium compounds. nih.govresearchgate.net

DFT calculations are crucial for understanding the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO). In ditellurides, the HOMO is often associated with lone pairs on the tellurium atoms, while the LUMO is typically the antibonding σ* orbital of the Te-Te bond. nih.gov This electronic arrangement is fundamental to the reactivity and spectroscopic properties of these compounds.

ParameterTypical Calculated ValueSignificance
Te-Te Bond Length2.66 - 2.70 ÅIndicates the strength and nature of the tellurium-tellurium bond.
C-Te Bond Length2.11 - 2.15 ÅReflects the covalent bond between tellurium and the naphthyl ring.
C-Te-Te Bond Angle95° - 105°Defines the geometry at the tellurium centers.
C-Te-Te-C Dihedral Angle85° - 100°Determines the molecular twist and overall 3D shape of the molecule.

This interactive table is for illustrative purposes.

Ab initio ("from first principles") quantum chemistry methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous approach to studying molecular properties. researchgate.net These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are used to calculate electronic and vibrational characteristics. sioc-journal.cn

A primary application of ab initio calculations is the prediction of vibrational frequencies. researchgate.net The calculated harmonic frequencies are often scaled by empirical factors to correct for systematic errors arising from anharmonicity and the approximations inherent in the computational method, allowing for better agreement with experimental infrared (IR) and Raman spectra. nih.govnist.gov Although specific ab initio vibrational data for 1-Naphthyl ditelluride are not detailed in the available literature, such calculations would be instrumental in assigning the vibrational modes observed experimentally, confirming the optimized geometry as a true energy minimum (absence of imaginary frequencies), and understanding the molecule's dynamic behavior. sioc-journal.cnresearchgate.net

Analysis of Bonding and Electronic Interactions

The tellurium atoms in this compound, with their large size, polarizability, and lone pairs, engage in a variety of unique bonding and electronic interactions that define the compound's chemistry.

Secondary bonding interactions are weak to moderate attractive forces, typically weaker than covalent bonds but stronger than van der Waals forces. In organotellurium chemistry, these interactions are common and directionally specific. For 1-naphthyltellurium derivatives, secondary Te···C and Te···Te interactions can occur, leading to the formation of extended supramolecular networks in the solid state. researchgate.netacs.org These interactions arise from the electrophilic character of tellurium along the extension of its covalent bonds (σ-hole) and the nucleophilic character of its lone pairs.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in chemical systems. mdpi.com The method is based on the electron density (ρ) and its reduced gradient (s), which can identify regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.netresearchgate.net

For diaryl ditellurides, NCI analysis reveals the presence of significant van der Waals interactions between the aromatic rings, which can influence the preferred conformation of the molecule. researchgate.net Furthermore, this analysis helps to visualize the σ-holes on the tellurium atoms, which are regions of positive electrostatic potential opposite to the covalent bonds. researchgate.net These σ-holes are responsible for the directional, non-covalent interactions known as chalcogen bonding, where the tellurium atom acts as a Lewis acid. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including lone pairs, bonds, and orbital interactions. uni-muenchen.de This analysis quantifies delocalization effects through second-order perturbation theory, which estimates the stabilization energy from donor-acceptor interactions. acs.orguni-muenchen.de

Key orbital interactions in this compound include:

nTe → σ* Te-Te: This interaction involves the delocalization of an electron lone pair (a non-bonding orbital, n) from one tellurium atom into the antibonding sigma orbital (σ*) of the adjacent Te-Te bond. This type of hyperconjugation contributes to the electronic communication between the tellurium atoms and influences the reactivity of the ditelluride bridge. nih.govresearchgate.net

Table 2: Key Orbital Interactions in this compound

Interaction TypeDonor OrbitalAcceptor OrbitalSignificance
HyperconjugationTe Lone Pair (nTe)Te-Te Antibonding (σ* Te-Te)Modulates the electronic properties and reactivity of the Te-Te bond.
Charge TransferTe Lone Pair (nTe)Naphthyl Antibonding (π* Naphthyl)Influences the electron density on the aromatic system; affects spectroscopic properties.

This interactive table summarizes the primary orbital interactions.

Reaction Mechanism Modeling

Computational modeling is crucial for understanding the dynamic behavior of ditellurides. A significant area of investigation has been the mechanism of ditelluride exchange, a rapid process that occurs under mild conditions without external stimuli. nih.gov

Synergistic experimental and computational studies have been employed to understand the mechanism of exchange reactions in diaryl ditellurides, which serve as an excellent model for this compound. nih.gov Initial hypotheses considering a radical-based mechanism have been largely dismissed in favor of a distinct concerted process. nih.gov

DFT analysis, specifically at the ZORA-BLYP-D3(BJ)/TZ2P level of theory, points towards a non-synchronous concerted mechanism for the ditelluride-ditelluride exchange. nih.gov This pathway involves the simultaneous breaking and forming of Te-Te bonds. nih.gov The key feature of the transition state is the interaction of a lone pair of electrons from a tellurium atom on one molecule with the corresponding Te-Te bond of another. nih.gov This is distinct from a two-step process, and computational explorations to locate a stepwise mechanism consistently converge onto the concerted pathway. nih.gov

The transition state geometry is supported by an analysis of the molecular orbitals. nih.gov The molecule with the longer, breaking Te-Te bond holds the σ* Lowest Unoccupied Molecular Orbital (LUMO), while the fragment with the shorter Te-Te bond contains the π* Highest Occupied Molecular Orbital (HOMO). nih.gov This orbital arrangement facilitates the non-synchronous concerted exchange. nih.gov While these specific calculations were performed on a model system of diaryl ditelluride and para-methyl diaryl ditelluride, the study also included a bulky naphthalene-based ditelluride in its experimental section, highlighting the relevance of this mechanistic model to this compound. nih.gov Other computational studies on nucleophilic substitution at a chalcogen center have noted that for heavier elements like selenium and tellurium, the potential energy surface around the transition state can flatten, sometimes leading to the stabilization of the transition state into a T-shaped intermediate. researchgate.net

The energetic profile of the ditelluride exchange reaction has been quantified through DFT calculations, providing insight into the speed of the transformation. nih.gov For the model exchange between a diaryl ditelluride and a para-methyl diaryl ditelluride in a chloroform (B151607) solvent model, the Gibbs free energy of activation (ΔG‡) was calculated to be relatively low. nih.gov

This low activation barrier is in strong agreement with experimental observations from ¹²⁵Te NMR spectroscopy, which show that the exchange between different ditellurides proceeds very rapidly to a 1:1 equilibrium mixture at room temperature. nih.gov The reaction is also found to be nearly thermoneutral, with a small negative reaction free energy (ΔG). nih.gov

Table 1: Calculated Activation and Reaction Energies for a Model Ditelluride Exchange Reaction. nih.gov
ParameterValue (kcal mol⁻¹)
Activation Enthalpy (ΔH‡)11.0
Activation Free Energy (ΔG‡)17.8
Reaction Enthalpy (ΔH)-3.5
Reaction Free Energy (ΔG)-3.5

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. encyclopedia.pubnih.gov For a compound like this compound, MD simulations can provide valuable insights into its dynamic behavior in solution, including conformational changes and intermolecular interactions that are not apparent from static calculations. encyclopedia.pub

While specific MD simulation studies on this compound are not prevalent in the literature, research on the closely related diphenyl ditelluride provides a strong model for the expected behavior. mdpi.com DFT calculations and MD simulations on diphenyl ditelluride have been used to investigate its conformational dynamics in solution. mdpi.com These studies revealed fast conformational motions of the phenyl rings. mdpi.com The rotation of the aryl groups around the Te-C bond has a very low energy barrier, calculated to be approximately 0.9 kcal mol⁻¹ in the gas phase. mdpi.com

Applying this analogue to this compound, one can infer that the naphthyl rings are also likely to exhibit significant rotational freedom in solution. MD simulations could be used to map the trajectory of these movements, understand the influence of solvent molecules on the conformational preferences, and investigate the potential for intermolecular aggregation in various solvents, which has been proposed for some ditellurides in low polarity solvents. mdpi.com Such simulations would be instrumental in connecting the molecular structure to the macroscopic properties and reactivity of the compound in a solution-phase environment.

Applications of 1 Naphthyl Ditelluride in Advanced Materials and Catalysis

Role in Nanomaterial Synthesis

While direct research on 1-naphthyl ditelluride in nanomaterial synthesis is limited, extensive studies on its close analogue, diphenyl ditelluride, provide a strong model for its potential applications. The principles governing the reactivity of the Te-Te bond in diphenyl ditelluride are expected to be applicable to this compound, particularly in the formation of metallic nanoparticles.

Diaryl ditellurides have been successfully employed as precursors in the synthesis of gold nanoparticles (AuNPs). acs.org In a model synthetic protocol using diphenyl ditelluride, the compound serves as the source for a tellurium-based shell that encapsulates a gold core. acs.org The process involves a one-step reaction where a gold salt, such as tetrachloroauric acid (HAuCl₄), is treated with the ditelluride in a suitable solvent like acetonitrile. acs.org The formation of gold clusters is typically observed by a color change in the reaction mixture from orange to red. acs.org

The photochemical properties of diaryl ditellurides are crucial to this process. Di-1-naphthyl ditelluride, for instance, is characterized by low-energy excited states that, upon excitation in solution, can lead to the cleavage of the Te-Te bond. acs.org This photochemical reactivity is harnessed to generate the species necessary for nanoparticle formation and stabilization.

In the synthesis of gold nanoparticles, diaryl ditellurides can serve a dual role as both reducing and stabilizing agents. acs.org The organotellurium compound reduces the gold(III) ions from the precursor salt to metallic gold (Au(0)), leading to the nucleation and growth of the nanoparticles. researchgate.net

Simultaneously, the ditelluride and its derivatives form a protective shell around the nascent gold core. acs.org This organic tellurium-based shell passivates the nanoparticle surface, preventing aggregation and providing colloidal stability to the resulting nanomaterial in various common solvents. acs.org This stabilization is crucial for maintaining the unique properties of the nanoparticles and for their subsequent use in applications like nanocatalysis. acs.org The organotellurium shell can often be removed using environmentally friendly solvents like water or ethanol (B145695), making the gold core available for further applications. acs.org

The one-step synthesis protocol using a diaryl ditelluride precursor directly yields inorganic-organic hybrid nanomaterials with a distinct gold-core/tellurium-shell (Au/Te) structure. acs.org The thickness of the organotellurium shell can be controlled by modifying the reaction conditions, which in turn influences the optical resonance properties of the gold core. acs.org

The formation of this shell is a complex process influenced by several factors. Studies on the diphenyl ditelluride system show that shell formation requires the presence of light, oxygen, and a specific concentration of water. acs.org The absence of any of these components hampers the formation of the shell, highlighting the intricate mechanism that involves the photochemical and oxidative properties of the ditelluride precursor. acs.org The resulting Au/Te core/shell nanoparticles are a versatile platform material, combining the plasmonic properties of the gold core with the chemical functionality of the organotellurium shell. acs.org

Table 1: Influence of Reaction Conditions on Au/Te Core/Shell Nanoparticle Synthesis (using Diphenyl Ditelluride as a model precursor) acs.org

Condition Varied Presence/Absence Outcome on Shell Formation
Light Absence (reaction in dark) Hampers shell formation. acs.org
Oxygen Absence (N₂ atmosphere) Hampers shell formation regardless of water content. acs.org
Water Anhydrous conditions Inhibits shell growth. acs.org
Water High concentration (>0.4% v/v) Leads to uncontrolled shell growth and loss of monodispersity. acs.org
Light, Oxygen, Water All present Optimal for controlled nanostructured shell formation. acs.org

Catalytic Properties in Organic Transformations

This compound, like other diaryl ditellurides, can participate in and catalyze various organic reactions, particularly oxidative transformations. Its catalytic activity stems from the ability of the tellurium atoms to cycle between different oxidation states.

Diaryl ditellurides have been demonstrated to be effective catalysts for accelerating oxidative reactions. researchgate.net A key example is their ability to catalyze the oxidation of sodium bromide with hydrogen peroxide to generate electrophilic bromine species ("Br+"), which can then be used for the bromination of various organic substrates. researchgate.net

The catalytic activity is sensitive to the nature of the aryl group attached to the tellurium. Kinetic studies on a range of diaryl ditellurides revealed that electron-donating groups on the aryl ring lead to efficient catalysts, while electron-withdrawing groups render the ditellurides inactive. researchgate.net Although di-1-naphthyl ditelluride was not included in that specific comparative study, the unsubstituted diphenyl ditelluride was found to be the most active catalyst, promoting a 240-fold increase in the reaction rate at a low concentration of 0.2 mol %. researchgate.net This suggests that the electronic properties of the naphthyl group would play a significant role in defining the catalytic efficacy of this compound in similar oxidative processes.

In many catalytic cycles, the diaryl ditelluride itself is a catalyst precursor rather than the active species. The catalytic process often begins with the oxidation of the ditelluride to a higher-valent tellurium compound. researchgate.net In the case of H₂O₂-mediated oxidations, the active catalysts have been identified as the corresponding aryltellurinic acids (ArTe(O)OH). researchgate.net These species are generated in situ from the reaction between the diaryl ditelluride and hydrogen peroxide. researchgate.net

Therefore, the role of this compound is to serve as a stable, storable precursor that is converted under the reaction conditions into the true catalytically active species, 1-naphthalenetellurinic acid. This in-situ generation of the active catalyst is a common strategy in organotellurium-catalyzed reactions, allowing for the efficient and controlled execution of oxidative transformations. researchgate.net

Potential in Material Science

The exploration of this compound in material science is primarily centered on its utility as a source of tellurium and as a ligand in the construction of larger, functional architectures. The reactivity of the ditelluride bond and the inherent properties of the naphthyl moiety are key to its potential in creating materials with tailored electronic and structural characteristics.

While the direct synthesis of a metal-organic framework (MOF) using this compound as the primary linker has not been extensively documented, its potential as a building block can be inferred from the established principles of MOF chemistry and the known coordination behavior of organotellurium compounds. MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govcore.ac.uk The properties of a MOF are dictated by the choice of both the metal node and the organic linker.

Organotellurium compounds, including telluroethers and tellurolates, have been successfully employed as ligands in coordination chemistry, forming stable complexes with various transition metals. researchgate.net The tellurium atom in these ligands can coordinate to metal centers, influencing the geometry and electronic properties of the resulting complex. For instance, 5-hexenyl 1-naphthyl telluride has been shown to react with potassium tetrachloroplatinate(II) to form a stable platinum(II) complex, demonstrating the ability of a naphthyl-tellurium moiety to coordinate to a metal center. researchgate.net

The 1-naphthyl group itself is a common component in organic linkers used for MOF synthesis. Naphthalene-based ligands are attractive due to their rigid, planar structure and their potential for π-π stacking interactions, which can contribute to the stability and functionality of the framework. researchgate.net

Given these precedents, this compound or its derivatives could serve as a precursor for organometallic frameworks in several ways:

In-situ Ligand Formation: The Te-Te bond in this compound can be cleaved to generate 1-naphthyltellurolate anions (C₁₀H₇Te⁻). These anions can then coordinate to metal ions, forming the nodes of a framework. This approach is analogous to the use of dithiocarboxylates and other chalcogen-containing linkers in MOF synthesis.

Post-Synthetic Modification: An existing MOF with reactive sites could potentially be functionalized by reacting it with this compound. This could introduce tellurium-containing functionalities into the pores of the framework, imparting new catalytic or electronic properties.

Use as a Secondary Building Unit: While perhaps not the primary linker, fragments derived from this compound could be incorporated into a larger, more complex ligand system designed for MOF construction.

The table below summarizes the characteristics of ligands relevant to the potential use of this compound in organometallic frameworks.

Ligand TypeKey FeaturesRelevance to this compound
Organotellurium Ligands Coordination to soft metal ions, potential for secondary bonding interactions. researchgate.netThe tellurium atoms in this compound can act as donor sites for metal coordination.
Naphthalene-based Linkers Rigidity, planarity, potential for π-π stacking, tunable electronic properties. researchgate.netThe naphthyl groups provide a rigid scaffold and can influence the framework's porosity and electronic behavior.
Chalcogenolate Linkers Formation of robust coordination bonds with a variety of metal ions.Cleavage of the Te-Te bond in this compound would yield 1-naphthyltellurolate, a potential chalcogenolate linker.

A more directly demonstrated application of diaryl ditellurides, including by extension this compound, is in the synthesis of tellurium-containing polymers. Specifically, these compounds have been utilized in organotellurium-mediated reversible-deactivation radical polymerization (TERP). nih.govacs.org TERP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org

In the context of TERP, ditellurides can play a crucial role as a source of tellurium-centered radicals. The polymerization process can be initiated by the photolysis of the Te-Te bond in the ditelluride. nih.govcore.ac.uk The resulting tellurium radicals (ArTe•) can then act as activators for dormant polymer chains.

The general mechanism involves the following steps:

Activation: A dormant polymer chain, capped with a tellurium-containing end group (P-TeR), is activated by a tellurium radical (ArTe•) generated from the photolysis of a diaryl ditelluride (Ar₂Te₂). This results in the formation of a propagating polymer radical (P•) and a new dormant species (Ar-TeR).

Propagation: The propagating radical (P•) adds monomer units, extending the polymer chain.

Deactivation: The growing polymer radical can be deactivated by reacting with another tellurium radical or a dormant species, re-forming a dormant chain and allowing for the controlled growth of the polymer.

The use of ditellurides in photo-TERP has been shown to be effective even with low-intensity light sources like an LED. nih.gov The addition of a ditelluride to the polymerization mixture can enhance the level of control over the polymerization of certain monomers, such as methacrylates. nih.gov This is attributed to the fact that ditellurides often have a stronger absorption coefficient than the organotellurium chain transfer agents, leading to the preferential generation of tellurium radicals that facilitate the activation of dormant chains. nih.gov

The following table summarizes key findings from research on the use of ditellurides in controlled radical polymerization.

Polymerization MethodMonomerRole of DitellurideKey FindingsReference
Photo-TERPMethyl Methacrylate (MMA)Source of Activator RadicalsPolymerization proceeded efficiently under low-intensity LED irradiation. The addition of dimethyl ditelluride improved control over the polymerization. nih.gov
NIR Photo-RDRPMethyl Methacrylate (MMA)Source of Activator RadicalsA system using an organotellurium chain transfer agent and a ditelluride was developed for near-infrared (NIR) light-controlled polymerization. acs.org
Photo-CRPVarious (nBA, HEA, etc.)IniferterOrganotellurium compounds, including those derived from ditellurides, can act as iniferters (initiator-transfer agent-terminator) under photoirradiation. core.ac.uk

The synthesis of tellurium-containing polymers is of significant interest because the incorporation of tellurium into a polymer backbone can impart unique properties, such as high refractive indices, redox activity, and interesting optoelectronic behavior. rsc.org These properties make them potentially useful in applications such as organic electronics, sensors, and biomaterials.

Derivatives and Analogues of 1 Naphthyl Ditelluride

Structure-Reactivity Relationships in Substituted Naphthyl Ditellurides

The reactivity of diaryl ditellurides, including substituted naphthyl ditellurides, is significantly influenced by the electronic nature of the substituents on the aromatic rings. Studies on various diaryl ditellurides have shown that both electron-donating and electron-withdrawing groups can affect the molecule's properties and chemical behavior.

Para-substituted diaryl ditellurides were chosen in some studies to minimize steric effects and focus on the electronic impact of the substituents. nih.gov These studies, utilizing techniques like ¹²⁵Te NMR spectroscopy, revealed that combinations of different para-substituted diaryl ditellurides quickly reach equilibrium, forming hetero-ditellurides. nih.gov This indicates a dynamic exchange of tellurium bonds. nih.gov

In the context of catalytic applications, the electronic properties of substituents play a crucial role. For instance, in the oxidation of NaBr with H₂O₂, catalyzed by diaryl ditellurides, the effectiveness of the resulting aryltellurinic acid catalysts is highly sensitive to the electronic demand of the reaction intermediates. acs.orgresearchgate.net It has been observed that electron-withdrawing substituents favor the deprotonated form of the tellurinic acid (tellurinate), while electron-donating groups favor the protonated form. acs.orgresearchgate.net Interestingly, for the acceleration of NaBr oxidation, unsubstituted diphenyl ditelluride was found to be the most active catalyst, with both electron-donating and electron-withdrawing substituents decreasing the reaction rate. researchgate.net

Furthermore, the steric bulk of substituents can also influence reactivity. The synthesis of sterically demanding ortho-disubstituted diaryl ditellurides, including a naphthalene-based ditelluride, was undertaken to investigate strategies to slow down the dynamic exchange of ditelluride bonds. nih.gov Despite the increased steric hindrance, these bulky substituents did not significantly alter the reaction rate or the equilibrium position of the ditelluride formation. nih.gov

A study on the oxidative addition of diaryl ditellurides to an iridium(I) complex showed that the reaction rates and activation parameters varied widely depending on the substituents on the aryl rings, further highlighting the significant role of electronic effects on the reactivity of the Te-Te bond. rsc.org

Synthesis and Characterization of Related Tellurium-Halogen Compounds

Organotellurium halides are a significant class of compounds, often synthesized from diorganyl ditellurides. thieme-connect.de The reaction of 1-naphthyl ditelluride with halogens like bromine and iodine leads to the formation of naphthyltellurium(II) halides. These reactions represent an oxidative addition to the Te-Te bond.

Several three-coordinate tellurium(II) complexes of the type RTeX(L), where R is naphthyl, X is Br or I, and L is a monodentate sulfur- or selenium-containing ligand, have been synthesized. tandfonline.com These "T-shaped" complexes are prepared by the reaction of dinaphthyl ditelluride with a halogen, followed by the addition of the ligand. tandfonline.com The formation of these new complexes has been confirmed through microanalytical data, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction studies. tandfonline.com

The halogenation of ditellurides can also lead to the formation of organotellurium(IV) trihalides. For example, the reaction of a ditelluride with an excess of a halogenating agent like sulfuryl chloride can yield the corresponding tellurium(IV) trichloride (B1173362). acs.org Controlled bromination of a ditelluride can produce a stable bromo compound. acs.org The reaction of this compound with iodine stoichiometrically can yield a stable monoiodo derivative. acs.org

The synthesis of organotellurium trihalides can also be achieved through other routes, such as the reaction of tellurium tetrachloride with suitable aromatic compounds. thieme-connect.de These trihalides can then be converted to the corresponding tribromides and triiodides via halogen-exchange reactions. thieme-connect.de

The characterization of these tellurium-halogen compounds relies heavily on spectroscopic techniques. Multinuclear NMR (¹H, ¹³C, and ¹²⁵Te) is particularly useful for elucidating the structures in solution. tandfonline.comacs.orgresearchgate.net Single-crystal X-ray diffraction provides definitive structural information in the solid state. tandfonline.comacs.orgresearchgate.net

Exploration of Higher Chalcogen Analogues (e.g., Diselenides, Disulfides for comparative studies)

Comparative studies of this compound with its lighter chalcogen analogues, 1-naphthyl diselenide and 1-naphthyl disulfide, provide valuable insights into the influence of the chalcogen atom on the structure, bonding, and reactivity of these compounds.

1-Naphthyl Diselenide: The synthesis of bis(1-naphthyl) diselenide has been reported, and its structure has been characterized. researchgate.net Like ditellurides, diselenides can be prepared through various methods, including the reaction of an aryl halide with elemental selenium in the presence of a catalyst. rsc.org Another route involves the reaction of aryl boric acids with elemental selenium. google.com The bromination of bis(1-naphthyl) diselenide yields the corresponding (1-naphthyl)selenenyl bromide. researchgate.net Naphthalene (B1677914) peri-diselenides have been synthesized and studied for their catalytic antioxidant activity. acs.org

1-Naphthyl Disulfide: 1-Naphthyl disulfide can be synthesized from 1-thionaphthol. thermofisher.krguidechem.com It is a key intermediate in the synthesis of various chiral ligands and catalysts. lookchem.com The synthesis of diaryl disulfides can be achieved through the air oxidation of thiols or from sodium sulfinates. researchgate.netbeilstein-journals.org

The following table provides a summary of key properties of 1-naphthyl dichalcogenides.

CompoundFormulaMolecular Weight ( g/mol )Appearance
1-Naphthyl DisulfideC₂₀H₁₄S₂318.46Yellow solid rsc.org
1-Naphthyl DiselenideC₂₀H₁₄Se₂412.26-
This compoundC₂₀H₁₄Te₂509.54-

Intramolecularly Coordinated Tellurium Derivatives

Intramolecular coordination is a significant feature in organotellurium chemistry, where a pendant donor atom within the same molecule interacts with the tellurium center. This interaction can stabilize the molecule, influence its geometry, and modify its reactivity.

In the context of naphthyl derivatives, the introduction of a coordinating group, such as a dimethylamino group, onto the naphthyl ring can lead to the formation of intramolecularly coordinated tellurium compounds. ias.ac.in For example, ortho-tellurated derivatives of 8-(dimethylamino)-1-naphthylamine have been synthesized. ias.ac.in The reaction of the lithiated amine with elemental tellurium can produce a versatile ditelluride synthon for preparing other intramolecularly coordinated tellurium derivatives. ias.ac.in

The synthesis of novel low-valent organotellurium compounds incorporating a [2-[1-(3,5-dimethylphenyl)-2-naphthyl]-4,5-dihydro-4,4-dimethyloxazole] ligand has been achieved via an ortholithiation route. acs.org The resulting lithium arenetellurolate, upon oxidation, yields the corresponding ditelluride. acs.org The presence of a strong Te···N intramolecular non-bonded interaction in these compounds has been confirmed by single-crystal X-ray crystallography. acs.org

These intramolecular interactions can significantly affect the chemical behavior of the tellurium compounds. For instance, the reaction of an intramolecularly stabilized ditelluride with sulfuryl chloride can lead to the formation of a stable tellurenyl(II) chloride or, with excess reagent, a tellurium(IV) trichloride. acs.org Similarly, controlled bromination yields a stable bromo derivative. acs.org The Te···N interaction can render certain protons in the molecule diastereotopic, leading to distinct signals in the ¹H NMR spectrum. ias.ac.in

Naphthyl Tellurium Compounds in Different Oxidation States

Tellurium can exist in various oxidation states, most commonly -2, +2, +4, and +6, which allows for a rich and diverse chemistry of naphthyl tellurium compounds. wikipedia.org

Tellurium(II): this compound itself contains tellurium in a formal oxidation state of -1, but it is a key precursor to Te(II) compounds. The cleavage of the Te-Te bond, for example by halogens, leads to the formation of naphthyltellurenyl(II) halides (NpTe-X). tandfonline.comacs.org These species can be stabilized by coordination with other ligands to form three-coordinate "T-shaped" complexes. tandfonline.com Intramolecularly coordinated tellurenyl(II) halides have also been synthesized and characterized. acs.org

Tellurium(IV): Oxidation of Te(II) compounds or this compound with stronger oxidizing agents or an excess of halogens leads to the formation of Te(IV) species. A common example is the formation of 1-naphthyltellurium(IV) trihalides (NpTeX₃). acs.orgresearchgate.net These compounds can be synthesized by the oxidative addition of halogens to the corresponding ditelluride or by the reaction of ArTeCl₃ with other reagents. researchgate.net The synthesis of 2-(4-hydroxynaphthylazo)-5-substitutedphenyltellurium tribromides has been reported, starting from the corresponding organomercury chlorides and tellurium tetrabromide. uobasrah.edu.iq The reduction of these Te(IV) tribromides with hydrazine (B178648) yields the corresponding ditellurides. uobasrah.edu.iq

Higher Oxidation States: While less common for organotellurium compounds, Te(VI) species can be accessed. For example, aryltellurinic acids (ArTe(O)OH), which contain Te(IV), can be further oxidized to the corresponding telluronic acids, which contain Te(VI). acs.orgresearchgate.net Diaryl ditellurides can be oxidized in situ to aryltellurinic acids, which act as catalysts in certain oxidation reactions. acs.orgresearchgate.net

The different oxidation states of naphthyl tellurium compounds exhibit distinct geometries and reactivities. The coordination environment around the tellurium atom can range from the V-shape in tellurides, to T-shaped in three-coordinate Te(II) complexes, to a pseudo-octahedral geometry in some Te(IV) compounds. ias.ac.in

The following table summarizes some of the known naphthyl tellurium compounds in different oxidation states.

Oxidation StateCompound TypeExample
-1DitellurideThis compound
+2Tellurenyl Halide1-Naphthyltellurenyl bromide
+4Organotellurium Trihalide1-Naphthyltellurium trichloride researchgate.net
+4Aryltellurinic Acid1-Naphthyltellurinic acid
+6Telluronic Acid1-Naphthyltelluronic acid

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of organotellurium compounds, including ditellurides, has traditionally faced challenges related to efficiency, selectivity, and the use of harsh reagents. mdpi.com Future research will prioritize the development of more sustainable and efficient synthetic methodologies. One promising avenue is the optimization of conditions for the selective synthesis of sodium ditelluride and its subsequent reaction with alkyl or aryl halides, a method that has shown success in producing various dialkyl ditellurides with modest to good yields while minimizing the formation of telluride byproducts. mdpi.com

A significant area for development lies in the synthesis of unsymmetrical tellurides starting from symmetrical precursors like di(1-naphthyl) ditelluride. Current methods often suffer from limited scopes or harsh conditions. mdpi.com A forward-looking approach involves adapting and refining novel strategies such as the transition-metal-free bimolecular homolytic substitution (SH2) reaction. This method uses aryl radicals generated from arylhydrazines in the presence of air to react with a diaryl ditelluride, offering a pathway to unsymmetrical diaryl tellurides with high functional group tolerance. mdpi.com Another advanced strategy is the use of silver-catalyzed cross-coupling reactions between diaryl ditellurides and aryl boronic acids, which has proven effective for a range of substrates. rsc.org The adaptation of these methods specifically for 1-naphthyl ditelluride could provide highly efficient routes to a diverse library of unsymmetrical 1-naphthyl tellurides.

Synthetic Strategy Key Reactants Catalyst/Conditions Potential Advantage for this compound Reference
SH2 ReactionArylhydrazine hydrochloride, Di(1-naphthyl) ditellurideEt3N, 60 °C, open airTransition-metal-free, high functional group selectivity. mdpi.com
Silver-Catalyzed CouplingAryl boronic acid, Di(1-naphthyl) ditellurideAgNO3, 1,4-dioxane, 100 °CBroad substrate scope for the aryl partner. rsc.org
Optimized Ditelluride SynthesisTellurium powder, 1-bromonaphthalene (B1665260)NaBH4, DMFSelective formation of ditelluride over telluride. mdpi.com

Exploration of New Reactivity Modes and Reaction Architectures

The Te-Te bond in ditellurides is significantly weaker than S-S and Se-Se bonds, making it uniquely suited for dynamic chemical systems. nih.gov Future research is expected to harness this property to explore novel reactivity modes. Recent studies have demonstrated that chemically and structurally diverse ditellurides undergo rapid, stimulus-free Te-Te exchange in solution, reaching equilibrium quickly at room temperature. nih.gov Investigating this dynamic combinatorial chemistry with this compound could lead to new self-healing materials or complex molecular systems where it acts as a reversible linker.

Beyond dynamic exchange, the cleavage of the Te-Te bond to form tellurolate anions is a cornerstone of its reactivity. epa.gov While the reduction of divinyl ditellurides to generate reactive intermediates is well-known, exploring similar reductions of this compound under various conditions could unlock new synthetic pathways. epa.gov Furthermore, reinvestigation of known reactions can yield surprising results; for instance, the oxidation of a related naphthyl ditelluride derivative was found to produce a stable diaryl tritelluride, a previously overlooked product. fu-berlin.deresearchgate.net This finding suggests that a systematic exploration of the oxidation chemistry of this compound could reveal new, stable hypervalent tellurium structures with unique properties and reactivity. The reaction of ditellurides with metal complexes can also lead to either Te-Te or C-Te bond cleavage, affording different types of products whose formation could be controlled to design novel organometallic reagents. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules. For organotellurium compounds, computational modeling has been used to characterize the nature of secondary bonding interactions, which significantly influence their molecular geometry and supramolecular structure. researchgate.net Future efforts will likely focus on developing more sophisticated computational models to predict the reactivity of this compound with greater accuracy. elifesciences.org

Such models could be employed to design experiments by forecasting the outcomes of novel synthetic routes or predicting the binding affinity of this compound-derived ligands with metal centers. mdpi.com For example, quantum chemical analyses have already been used to rationalize the efficiency of chalcogen-chalcogen exchange reactions, confirming that Te-Te exchange is the most facile. nih.gov Extending these predictive studies to model the transition states and energy barriers for reactions involving this compound could accelerate the discovery of new reactivity modes and catalysts. Furthermore, modeling the electronic and photophysical properties of materials derived from this compound could guide the rational design of new functional materials for specific applications in electronics and optics. evitachem.com

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. tcichemicals.comnih.gov This strategy is particularly valuable in medicinal and materials chemistry for rapidly generating libraries of diverse molecules. mdpi.com The integration of organotellurium compounds into MCRs is an emerging research frontier.

A recently developed MCR demonstrates the successful reaction of isocyanides, ditellurides, and manganese(III) carboxylates to produce a variety of N-acyl tellurocarbamates. acs.org This one-step method is notable for its operational simplicity and broad substrate scope, including diaryl, heteroaryl, and alkyl ditellurides. acs.org A significant future direction is the incorporation of this compound into this and other MCR frameworks. This would enable the synthesis of highly functionalized, naphthalene-containing tellurocarbamates and other complex structures that are difficult to access through traditional methods. The development of new MCRs featuring this compound as a key building block could provide rapid access to novel compounds with potential applications in catalysis or as biologically active agents.

Expanding Applications in Materials Science Beyond Current Scope

The unique electronic and photophysical properties of organotellurium compounds make them attractive candidates for advanced materials. rsc.org Research into di-1-naphthyl ditelluride has revealed that it exhibits distinct properties in the solid state versus in solution; while its excitation in solution leads to the cleavage of the Te-Te bond, the solid compound displays luminescence. acs.org This dual behavior suggests that its properties can be tuned by controlling its physical state, opening avenues for applications in sensors or smart materials.

A particularly promising direction is the use of this compound as a precursor for nanomaterials. It has been successfully employed in a single-step synthesis of gold core@organotellurium shell (Au-Te) nanoparticles. acs.org In this system, the ditelluride acts as both a reducing agent for the gold salt and a stabilizing shell for the resulting nanoparticle. The organotellurium shell imparts long-term stability and influences the optical properties of the gold core. acs.org Future research should focus on expanding this capability, using this compound to create other hybrid nanomaterials with different metallic or semiconductor cores. Exploring the electronic properties of thin films and other nanostructures derived from this compound could also lead to its integration into next-generation electronic and optoelectronic devices. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Naphthyl ditelluride with high purity?

  • Methodology : Synthesis typically involves organometallic reactions, such as coupling 1-naphthyl lithium or Grignard reagents with tellurium sources (e.g., TeCl₄) under inert atmospheres. Electrochemical methods, analogous to hydrogen ditelluride synthesis in acidic conditions, may also be adapted . Purification via recrystallization or column chromatography is critical to achieve >97% purity, as noted in commercial-grade preparations .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodology : Due to the sensitivity of organotellurides to oxidation and moisture, store the compound under argon or nitrogen at –20°C. Use amber vials to minimize light exposure. Handling in gloveboxes and immediate solvent degassing (e.g., THF, DMF) are recommended, as inferred from neurotoxicity studies of similar compounds like diphenyl ditelluride .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms organic ligand integrity, while X-ray diffraction (XRD) resolves crystal structure. Fourier-Transform Infrared Spectroscopy (FTIR) identifies Te–Te and Te–C bonding. Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. What mechanisms underlie the potential neurotoxic effects observed in related organotellurium compounds, and how might these inform safety protocols for this compound?

  • Methodology : Studies on diphenyl ditelluride suggest neurotoxicity arises from reactive oxygen species (ROS) generation and mitochondrial dysfunction. For this compound, employ in vitro models (e.g., SH-SY5Y neuronal cells) with ROS assays (e.g., DCFH-DA) and in vivo rodent studies to assess blood-brain barrier penetration. Preclinical protocols should include glutathione supplementation to mitigate oxidative stress .

Q. How does the electronic structure of this compound influence its reactivity in organometallic catalysis, and what experimental approaches can elucidate these properties?

  • Methodology : Density Functional Theory (DFT) calculations predict frontier molecular orbitals and charge distribution. Electrochemical methods (cyclic voltammetry) measure redox potentials, while UV-Vis spectroscopy tracks charge-transfer interactions. Comparative studies with phenyl ditelluride can isolate naphthyl-specific electronic effects .

Q. What contradictory findings exist in the literature regarding the environmental persistence of naphthalene derivatives, and how can these be addressed in ecotoxicological studies of this compound?

  • Methodology : While naphthalene degrades rapidly in air, methylnaphthalenes show prolonged soil persistence. For this compound, conduct OECD 301 biodegradation tests under varying pH and microbial conditions. Resolve discrepancies using isotope-labeled tracer studies and high-resolution mass spectrometry to track degradation intermediates .

Methodological & Contradiction Analysis

Q. What in vitro and in vivo models are recommended for assessing the teratogenic potential of this compound, based on analogous compounds?

  • Methodology : Zebrafish embryo assays (FET test) screen for developmental toxicity via LC₅₀ and morphological scoring. For mammalian models, administer this compound to pregnant rats during organogenesis (GD 6–15) and evaluate fetal malformations. Dose-response curves and placental transfer studies are critical, as seen in diphenyl ditelluride research .

Q. How can phase engineering strategies, successful in other ditellurides like MoTe₂, be adapted to manipulate the structural properties of this compound for tailored applications?

  • Methodology : Phase transitions in MoTe₂ are induced via temperature, pressure, or electron injection. For this compound, explore solvent-mediated polymorph control (e.g., recrystallization in DMSO vs. hexane) and electrochemical doping to stabilize metastable phases. Synchrotron XRD and Raman spectroscopy monitor phase purity .

Data Gaps & Future Directions

  • Toxicokinetics : No studies exist on this compound’s absorption/distribution. Propose radiolabeled (¹²⁵Te) tracer experiments in rodents .
  • Quantum Materials : Despite superconductivity in uranium/molybdenum ditellurides, this compound’s electronic behavior remains unexplored. Investigate spin-galvanic effects via heterostructure fabrication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.